N-benzyl-N-methyl-2,4-dinitroaniline
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Overview
Description
N-benzyl-N-methyl-2,4-dinitroaniline is an organic compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is a solid at room temperature and is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2,4-dinitroaniline typically involves the nitration of N-benzyl-N-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N-benzyl-N-methyl-2,4-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-methyl-2,4-dinitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2,4-dinitroaniline: Similar structure but lacks the benzyl group.
2,4-dinitroaniline: Lacks both the benzyl and methyl groups.
2,4-dinitrotoluene: Contains a methyl group on the benzene ring instead of the aniline moiety.
Uniqueness
N-benzyl-N-methyl-2,4-dinitroaniline is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N3O4/c1-15(10-11-5-3-2-4-6-11)13-8-7-12(16(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
VMTGPQUEYRAIGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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